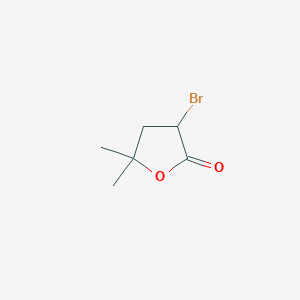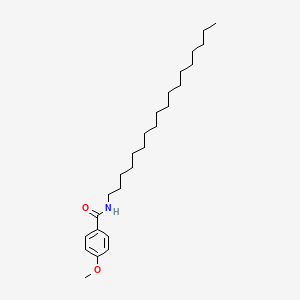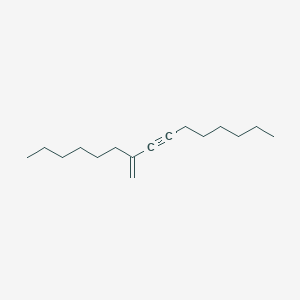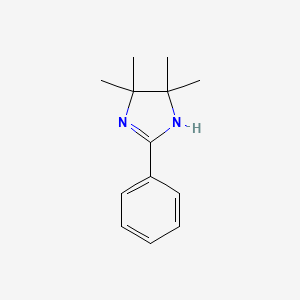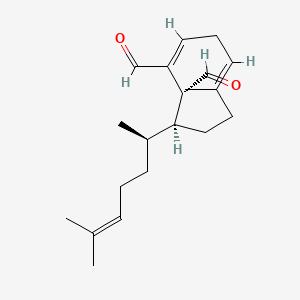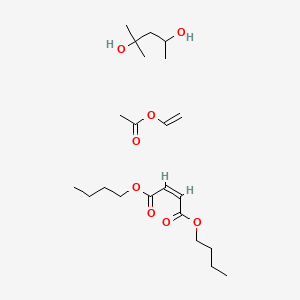
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (Z)-but-2-enedioate, ethenyl acetate, and 2-methylpentane-2,4-diol are three distinct chemical compounds, each with unique properties and applications
Méthodes De Préparation
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is synthesized by the esterification of maleic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Ethenyl Acetate: Ethenyl acetate is produced industrially by the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst.
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is produced by the hydrogenation of diacetone alcohol. This process involves the reduction of diacetone alcohol using hydrogen gas in the presence of a metal catalyst such as nickel or palladium .
Analyse Des Réactions Chimiques
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are maleic acid, butanol, and various polymers .
Ethenyl Acetate: Ethenyl acetate undergoes polymerization to form polyvinyl acetate, which is used in adhesives, paints, and coatings. It can also undergo hydrolysis to produce acetic acid and acetaldehyde. Common reagents used in these reactions include acids, bases, and radical initiators .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol can undergo oxidation, reduction, and esterification reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and carboxylic acids. The major products formed from these reactions are various diols, alcohols, and esters .
Applications De Recherche Scientifique
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate is used in the production of polymers, resins, and coatings. It is also used as a plasticizer in the manufacture of flexible plastics and as a cross-linking agent in the production of adhesives and sealants .
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is used in adhesives, paints, and coatings. It is also used as a solvent in the production of various chemicals and as a precursor in the synthesis of other organic compounds .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol is used as a solvent, emulsifier, and surfactant in various industrial applications. It is also used in the production of cosmetics, pharmaceuticals, and personal care products. Additionally, it is used as a cryoprotectant in protein crystallography .
Mécanisme D'action
Dibutyl (Z)-but-2-enedioate: Dibutyl (Z)-but-2-enedioate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing their flexibility and workability. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing their strength and durability .
Ethenyl Acetate: Ethenyl acetate acts as a monomer in the polymerization process to form polyvinyl acetate. The polymerization process involves the formation of covalent bonds between the vinyl acetate molecules, resulting in the formation of long polymer chains .
2-Methylpentane-2,4-diol: 2-Methylpentane-2,4-diol acts as a solvent and emulsifier by reducing the surface tension between different phases, thereby promoting the formation of stable emulsions. It also acts as a cryoprotectant by preventing the formation of ice crystals during the freezing process .
Comparaison Avec Des Composés Similaires
Dibutyl (Z)-but-2-enedioate: Similar compounds to dibutyl (Z)-but-2-enedioate include diethyl maleate and dimethyl maleate. Compared to these compounds, dibutyl (Z)-but-2-enedioate has a higher boiling point and better plasticizing properties .
Ethenyl Acetate: Similar compounds to ethenyl acetate include methyl acetate and ethyl acetate. Compared to these compounds, ethenyl acetate has a higher reactivity and is more commonly used in polymerization reactions .
2-Methylpentane-2,4-diol: Similar compounds to 2-methylpentane-2,4-diol include ethylene glycol and propylene glycol. Compared to these compounds, 2-methylpentane-2,4-diol has a higher boiling point and better emulsifying properties .
Propriétés
Numéro CAS |
67939-18-8 |
|---|---|
Formule moléculaire |
C22H40O8 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
dibutyl (Z)-but-2-enedioate;ethenyl acetate;2-methylpentane-2,4-diol |
InChI |
InChI=1S/C12H20O4.C6H14O2.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-5(7)4-6(2,3)8;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;5,7-8H,4H2,1-3H3;3H,1H2,2H3/b8-7-;; |
Clé InChI |
OLBDATVUROYYEY-OTMFCZTRSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
SMILES canonique |
CCCCOC(=O)C=CC(=O)OCCCC.CC(CC(C)(C)O)O.CC(=O)OC=C |
Numéros CAS associés |
67939-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


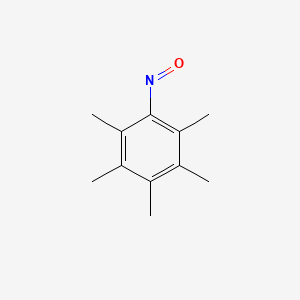
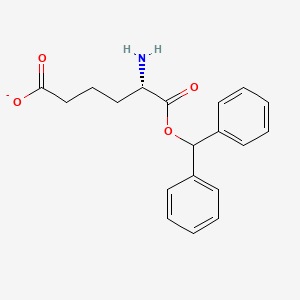
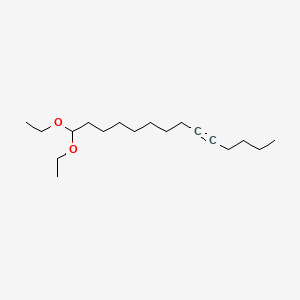

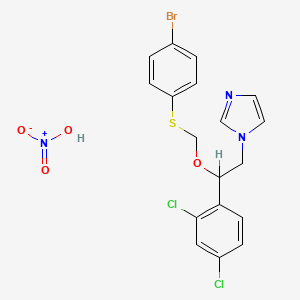

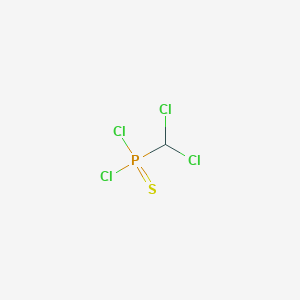
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
